molecular formula C22H18ClN5O3 B2372290 N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 946225-26-9

N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No. B2372290
CAS RN: 946225-26-9
M. Wt: 435.87
InChI Key: XSJUWSYWUKVXKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H18ClN5O3 and its molecular weight is 435.87. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis of related pyrimidinone and oxazinone derivatives, highlighting methodologies for creating compounds with potential antimicrobial activities. For instance, a series of pyridines, pyrimidinones, oxazinones, and their derivatives were synthesized using citrazinic acid as a starting material, demonstrating the chemical versatility and potential utility of these compounds in developing new antimicrobial agents (Hossan et al., 2012).

Biological Activities

Several studies have explored the biological activities of compounds with similar structures, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. For instance, compounds have been synthesized for evaluation as antimicrobial agents against various bacterial and fungal strains. The antimicrobial screening showed that many of these compounds have good antibacterial and antifungal activities comparable to known reference drugs (Nunna et al., 2014).

Anticancer Potential

Research into compounds with similar structures has included the synthesis and in vitro evaluation of their anticancer activities. Certain derivatives were synthesized with the aim of finding new anticancer agents, with some compounds showing appreciable cancer cell growth inhibition against a range of cancer cell lines, highlighting the potential therapeutic applications of these chemical entities in oncology (Al-Sanea et al., 2020).

Anti-inflammatory Applications

Studies have also explored the anti-inflammatory potential of pyrimidinone and oxazinone derivatives, with the synthesis of a series of compounds using citrazinic acid and evaluating their anti-inflammatory activities. These studies aim to develop new therapeutic agents for treating inflammation-related conditions, comparing their efficacy to established drugs like Prednisolone (Amr et al., 2007).

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[2,4-dioxo-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O3/c1-14-16(23)6-2-7-17(14)26-19(29)13-27-18-8-4-10-25-20(18)21(30)28(22(27)31)12-15-5-3-9-24-11-15/h2-11H,12-13H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJUWSYWUKVXKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CN=CC=C4)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.